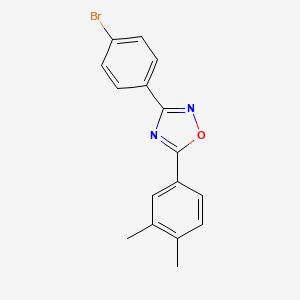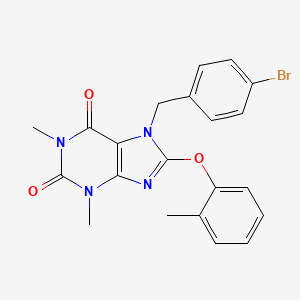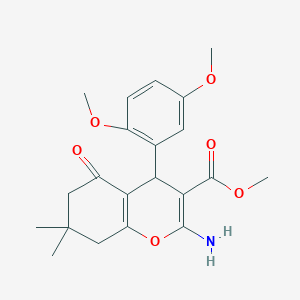![molecular formula C25H20FN3O2 B11603192 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603192.png)
5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of pyrazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrazolone ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties.
Medicine
The compound could be explored for its therapeutic potential in treating various diseases. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, pain, or other physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyrazolone: Known for its anti-inflammatory properties.
3-Methoxyphenylpyrazolone: Studied for its analgesic effects.
4-Fluorophenylpyrazolone: Investigated for its potential as a therapeutic agent.
Uniqueness
5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. Its multi-functional nature makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C25H20FN3O2 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20FN3O2/c1-15-6-8-16(9-7-15)22-21-23(28-27-22)25(30)29(19-12-10-18(26)11-13-19)24(21)17-4-3-5-20(14-17)31-2/h3-14,24H,1-2H3,(H,27,28) |
InChI-Schlüssel |
HXQRDCMCEMMBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-{(E)-[2-(1-phenyl-1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B11603118.png)
![N'-[(4Z)-2-(4-tert-butylphenyl)quinazolin-4(3H)-ylidene]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11603137.png)
![4-amino-N'-[(E)-(4-methylphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11603140.png)
![2-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B11603148.png)

![4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B11603161.png)
![ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11603162.png)
![4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603163.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603170.png)

![1-[2,3,5-Trifluoro-6-(morpholin-4-yl)pyridin-4-yl]pyrrolidine-2,5-dione](/img/structure/B11603211.png)
![(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603213.png)

